An In-Depth Technical Guide to 3-Chloro-4-phenylpyridine: Structure, Synthesis, and Applications in Modern Chemistry
An In-Depth Technical Guide to 3-Chloro-4-phenylpyridine: Structure, Synthesis, and Applications in Modern Chemistry
Abstract
3-Chloro-4-phenylpyridine is a halogenated, biaryl heterocyclic compound of significant interest to the chemical and pharmaceutical sciences. Its unique structural arrangement, featuring a pyridine ring substituted with both a chloro and a phenyl group, endows it with versatile reactivity and makes it a valuable scaffold for the synthesis of complex molecules. This technical guide provides a comprehensive overview of 3-Chloro-4-phenylpyridine, designed for researchers, medicinal chemists, and drug development professionals. We will explore its fundamental physicochemical properties, delve into its spectroscopic signature, present robust protocols for its synthesis, analyze its chemical reactivity, and discuss its current and potential applications as a privileged structure in medicinal chemistry and agrochemical research.
Introduction to 3-Chloro-4-phenylpyridine
The fusion of a pyridine nucleus with other aromatic systems is a cornerstone of modern medicinal chemistry.[1] Pyridine derivatives are integral to a vast number of pharmaceuticals and bioactive compounds, owing to the pyridine ring's ability to engage in hydrogen bonding, act as a bioisostere for a phenyl ring, and enhance the solubility of parent compounds.[1][2] 3-Chloro-4-phenylpyridine belongs to this critical class of molecules. It serves as a highly versatile chemical building block, where each component of its structure—the basic nitrogen atom, the reactive C-Cl bond, and the modifiable phenyl group—can be strategically manipulated.
The phenylpyridine scaffold is recognized as a "privileged structure," a molecular framework that is capable of binding to multiple, unrelated biological targets.[3][4] This makes its derivatives, including 3-Chloro-4-phenylpyridine, prime candidates for library synthesis in high-throughput screening and for targeted drug design programs. This guide aims to consolidate the technical knowledge surrounding this compound, providing both foundational data and field-proven insights into its synthesis and application.
Molecular Structure and Physicochemical Properties
Structural Elucidation
The structure of 3-Chloro-4-phenylpyridine is defined by a pyridine ring substituted at the C3 position with a chlorine atom and at the C4 position with a phenyl group. The chlorine atom acts as an electron-withdrawing group via induction, influencing the electron density of the pyridine ring and the reactivity of the C-Cl bond itself. The phenyl group at the C4 position introduces steric bulk and provides an additional site for chemical modification. The relative positioning of these groups dictates the molecule's overall polarity, steric profile, and potential for intermolecular interactions.
Caption: Chemical structure of 3-Chloro-4-phenylpyridine.
Physicochemical Data
The fundamental properties of 3-Chloro-4-phenylpyridine are summarized below. This data is essential for determining appropriate solvents, reaction conditions, and purification methods.
| Property | Value | Source(s) |
| CAS Number | 90732-01-7 | [5] |
| Molecular Formula | C₁₁H₈ClN | [5] |
| Molecular Weight | 189.64 g/mol | [5] |
| Purity | ≥95% (Commercially available) | [5] |
| Appearance | White to yellow powder or crystals (Predicted) | |
| Melting Point | Data not available. Predicted to be higher than related phenylpyridines. | |
| Boiling Point | Data not available. Predicted to be >270 °C, similar to 3-Phenylpyridine. | [6] |
| Solubility | Limited solubility in water; soluble in organic solvents like ethanol, ether, and chlorinated solvents. | [7] |
Spectroscopic Characterization
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¹H NMR: The spectrum is expected to show complex signals in the aromatic region (δ 7.0-9.0 ppm).
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Pyridine Protons: Three protons on the pyridine ring (H-2, H-5, H-6) will appear as distinct multiplets. The H-2 and H-6 protons, being ortho to the nitrogen, will be the most deshielded. The coupling patterns (doublets, doublets of doublets) will be complex due to ortho, meta, and para couplings.[10]
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Phenyl Protons: The five protons on the phenyl ring will likely appear as a multiplet between δ 7.4-7.8 ppm, unless the rotation around the C-C bond is significantly hindered.
-
-
¹³C NMR: The spectrum will display 11 distinct signals for the 11 carbon atoms.
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Pyridine Carbons: The carbons of the pyridine ring typically resonate between δ 121-165 ppm.[8] The carbon attached to the nitrogen (C2, C6) and the carbon attached to the chlorine (C3) will be significantly affected.
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Phenyl Carbons: The phenyl carbons will appear in the typical aromatic region (δ 125-140 ppm), with the ipso-carbon (attached to the pyridine ring) being a key identifier.
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-
Mass Spectrometry (MS): The molecular ion peak (M⁺) will be observed at m/z 189. A characteristic isotopic pattern (M+2) with an intensity of approximately one-third of the M⁺ peak will be present, confirming the presence of a single chlorine atom.
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Infrared (IR) Spectroscopy: Key absorptions will include:
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C-H stretching (aromatic): ~3050-3100 cm⁻¹
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C=C and C=N stretching (aromatic rings): ~1400-1600 cm⁻¹
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C-Cl stretching: ~1000-1100 cm⁻¹ (in the fingerprint region)
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Synthesis and Manufacturing
The construction of the C-C bond between the two aromatic rings is the central challenge in synthesizing 3-Chloro-4-phenylpyridine. Modern palladium-catalyzed cross-coupling reactions provide the most efficient and reliable methods.
Retrosynthetic Analysis
A logical retrosynthetic approach involves disconnecting the C4-C(phenyl) bond, leading to two primary strategies based on the Suzuki-Miyaura cross-coupling reaction, a robust and widely trusted method in biaryl synthesis.
Caption: Retrosynthetic analysis for 3-Chloro-4-phenylpyridine.
Recommended Synthetic Protocol: Suzuki-Miyaura Cross-Coupling (Strategy A)
This protocol is based on well-established procedures for the synthesis of phenylpyridine derivatives.[9] Strategy A is often preferred due to the commercial availability and stability of phenylboronic acid.
Objective: To synthesize 3-Chloro-4-phenylpyridine from 3-chloro-4-iodopyridine and phenylboronic acid.
Materials:
-
3-Chloro-4-iodopyridine (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.03 equiv)
-
Triphenylphosphine (PPh₃, 0.06 equiv)
-
Potassium Carbonate (K₂CO₃, 3.0 equiv), finely powdered
-
1,4-Dioxane and Water (4:1 mixture), degassed
-
Nitrogen or Argon gas supply
Step-by-Step Methodology:
-
Inert Atmosphere: Equip a three-neck round-bottom flask with a condenser and a nitrogen/argon inlet. Purge the flask with inert gas for 10-15 minutes.
-
Expert Insight: The exclusion of oxygen is critical as it can oxidize the phosphine ligands and deactivate the palladium catalyst, halting the catalytic cycle.
-
-
Reagent Addition: To the flask, add 3-chloro-4-iodopyridine (1.0 equiv), phenylboronic acid (1.2 equiv), potassium carbonate (3.0 equiv), palladium(II) acetate (0.03 equiv), and triphenylphosphine (0.06 equiv).
-
Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via cannula or syringe.
-
Expert Insight: The aqueous base is essential for the transmetalation step of the Suzuki mechanism, where the phenyl group is transferred from boron to the palladium center. Dioxane is an excellent solvent for the organic reagents.
-
-
Reaction: Heat the mixture to reflux (approximately 85-95 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 6-12 hours.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine all organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 3-Chloro-4-phenylpyridine.
Chemical Reactivity and Derivatization
The reactivity of 3-Chloro-4-phenylpyridine is governed by the interplay between the electron-deficient pyridine ring and the reactive C-Cl bond.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the C3 position can be displaced by a variety of nucleophiles.[7] This reaction is fundamental for introducing diverse functional groups. The electron-withdrawing nature of the pyridine nitrogen facilitates the formation of the negatively charged Meisenheimer complex intermediate, which is the rate-determining step.
Common nucleophiles include:
-
Amines (R₂NH): To form 3-amino-4-phenylpyridine derivatives.
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Alkoxides (RO⁻): To form 3-alkoxy-4-phenylpyridine ethers.
-
Thiols (RSH): In the presence of a base, to form 3-thioether derivatives.
Caption: Conceptual model of a phenylpyridine scaffold binding to a kinase hinge.
Potential in Agrochemicals and Materials Science
Beyond pharmaceuticals, pyridine derivatives are crucial in the agrochemical industry as insecticides, fungicides, and herbicides. [1][2]For example, derivatives of 2-phenylpyridine have shown promising insecticidal activity. [9]By analogy, 3-Chloro-4-phenylpyridine and its derivatives represent a promising, yet underexplored, area for the development of new crop protection agents. The unique electronic and steric properties of this isomer could lead to novel modes of action or improved activity spectra.
Conclusion and Future Outlook
3-Chloro-4-phenylpyridine is more than a simple chemical reagent; it is a versatile platform for innovation. Its well-defined reactivity, particularly at the C-Cl bond, combined with the proven biological relevance of the phenylpyridine scaffold, makes it a high-value starting material for both academic and industrial research. While robust synthetic methods exist, future work should focus on developing more sustainable (e.g., lower catalyst loading, greener solvents) manufacturing processes. The systematic exploration of derivatives prepared from 3-Chloro-4-phenylpyridine through SNAr and cross-coupling reactions is a promising strategy for discovering next-generation therapeutics and agrochemicals.
References
-
Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen. Available from: [Link]
-
Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). ResearchGate. Available from: [Link]
-
3-Chloropyridine | C5H4ClN | CID 12287. PubChem. Available from: [Link]
-
Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). Available from: [Link]
-
6-[3-Chloro-4-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid. EPA. Available from: [Link]
-
Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]
-
2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. (2023). MDPI. Available from: [Link]
-
Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. (2023). MDPI. Available from: [Link]
-
A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. (2023). PMC. Available from: [Link]
-
(3-Chloro-phenyl)-(4-pyridin-3-yl-pyrimidin-2-yl)-amine. PubChem. Available from: [Link]
-
DDQ: the chlorinating reagent and oxidant for the ligand-directed ortho-chlorination of 2-arylpyridine - Supporting Information. The Royal Society of Chemistry. Available from: [Link]
-
NMR Spectroscopy. Organic Chemistry Data. Available from: [Link]
-
Organic Chemistry Ir And Nmr Cheat Sheet. Sema. Available from: [Link]
-
Problem 20 Three isomeric chloro-derivative... Vaia. Available from: [Link]
-
1H NMR (300 MHz, DMSO-d6, 298 K, TMS): 9. Semantic Scholar. Available from: [Link]
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs [systems.enpress-publisher.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. synchem.de [synchem.de]
- 6. 3-Phenylpyridine for synthesis 1008-88-4 [sigmaaldrich.com]
- 7. CAS 626-60-8: 3-Chloropyridine | CymitQuimica [cymitquimica.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. vaia.com [vaia.com]
